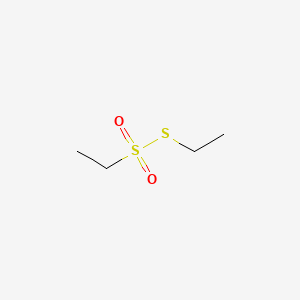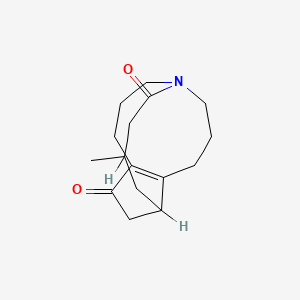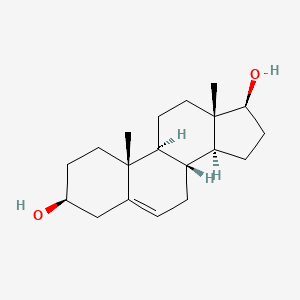
Ethylicin
Vue d'ensemble
Description
Synthesis Analysis
Ethylene, the simplest alkene, is a crucial intermediate in the chemical industry, significantly driven by the polyethylene market. Its synthesis involves catalytic processes, with recent advances aiming at more efficient methods. Large-scale synthesis routes exist, and innovations in reactor designs and catalytic mixtures aim to enhance efficiency, highlighting the ongoing research to optimize ethylene production from both fossil fuels and biomass-based resources (Yue et al., 2012); (Pereira, 1999).
Molecular Structure Analysis
The molecular structure of ethylene has been rigorously analyzed, with key structural parameters determined through electron diffraction and spectroscopic methods. The bond lengths and angles within the ethylene molecule have been accurately measured, providing a foundational understanding of its geometry and serving as a benchmark for studying related compounds (Bartell & Bonham, 1959).
Chemical Reactions and Properties
Ethylene participates in a wide range of chemical reactions, including polymerization under high pressure to form polyethylene, a critical material in numerous applications. The polymerization process varies with pressure, influencing the properties of the resulting polyethylene. Ethylene also engages in transition-metal-catalyzed carbon-carbon bond-forming reactions, underlining its versatility as a building block in organic synthesis (Chelazzi et al., 2005); (Saini, Stokes, & Sigman, 2013).
Physical Properties Analysis
The physical properties of ethylene and its derivatives, such as the bis(ethylenedithio)tetrathiafulvalene (ET) complexes, have been thoroughly investigated. These studies cover aspects like crystal structures and semiconducting behavior, contributing to our understanding of ethylene's role in materials science (Kanehama et al., 2003).
Chemical Properties Analysis
The chemical properties of ethylene, including its reactivity in polar cycloaddition reactions and its role in ethylene biosynthesis in plants, have been explored to elucidate its dual electrophilic/nucleophilic character and its biological significance. These studies provide insight into ethylene's broad utility and function in both industrial and biological contexts (Domingo, Chamorro, & Pérez, 2008); (Boller & Kende, 1980).
Applications De Recherche Scientifique
Application in Cotton-Field Ecosystem
- Scientific Field : Environmental Contamination and Toxicology .
- Summary of Application : Ethylicin is used in cotton-field ecosystems to combat several kinds of germs . It has a strong affinity with plants, gets readily absorbed by the crop, kills bacteria rapidly, degrades easily, and hardly develops drug-resistance .
- Methods of Application : An efficient method was developed to determine the ethylicin content in soil, cotton plant, and cotton seed. The residual ethylicin was analyzed by GC-ECD .
- Results or Outcomes : The kinetics study of ethylicin residue showed that the ethylicin concentration in plant and soil can be regressively quantified as and , representing a half-live of 2.7 and 5.2 days, respectively .
Application in Inhibiting Pseudomonas syringae pv. actinidiae (Psa)
- Scientific Field : Microbiology .
- Summary of Application : Ethylicin is used to inhibit the growth of Psa, a devastating disease of kiwifruit .
- Methods of Application : The effect of ethylicin on Psa was investigated both in vitro and in vivo. It was found that ethylicin can inhibit the growth of Psa and prevent the cankering in the plant stem .
- Results or Outcomes : Ethylicin acted by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm .
Application in Preventing Potato Late Blight
- Scientific Field : Plant Pathology .
- Summary of Application : Ethylicin is used to control Phytophthora infestans, the cause of potato late blight .
- Methods of Application : The effects of ethylicin on Phytophthora infestans were investigated .
- Results or Outcomes : Ethylicin inhibited the mycelial growth, sporulation capacity, spore germination, and virulence of Phytophthora infestans .
Safety And Hazards
Ethylicin is moderately toxic and strongly irritates the skin and mucous membranes. In case of exposure, it is recommended to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
1-ethylsulfonylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGFSUWXCJLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878708 | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl ethanethiosulfonate | |
CAS RN |
682-91-7 | |
| Record name | Ethylicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Ethyl ethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylsulfonylsulfanylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)



![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)



![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)